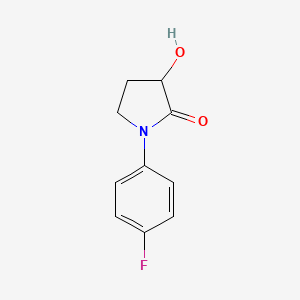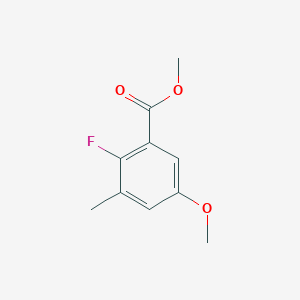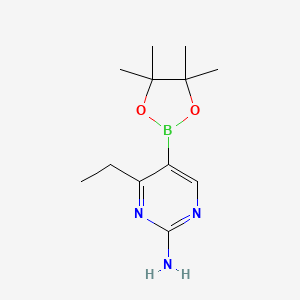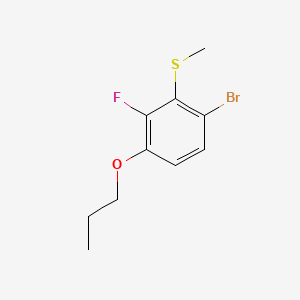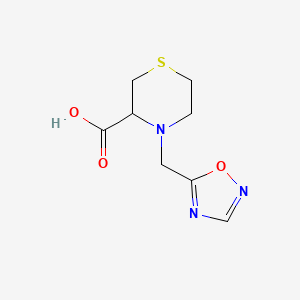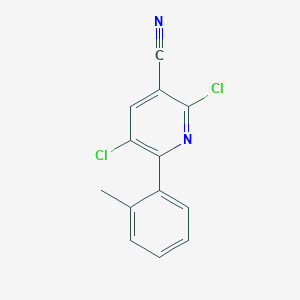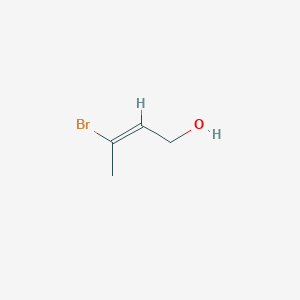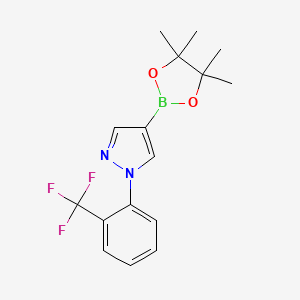
chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate is a complex compound that belongs to the family of metal-organic frameworks (MOFs). These compounds are known for their unique structures and properties, which make them useful in various scientific and industrial applications. The compound consists of chromium ions coordinated with terephthalate ligands, oxygen, hydroxide, and water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate typically involves a hydrothermal reaction. A common method includes mixing chromium nitrate, terephthalic acid, and water in a specific molar ratio. The mixture is then heated in an autoclave at elevated temperatures (usually around 180°C) for several hours. This process results in the formation of the desired MOF with high purity and crystallinity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate undergoes various chemical reactions, including:
Oxidation: The chromium(III) ions can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions can occur, where terephthalate ligands are replaced by other ligands such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium is commonly used for the oxidation of chromium(III) to chromium(VI).
Substitution: Ligand exchange reactions are typically carried out in aqueous solutions at elevated temperatures.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromate and dichromate.
Reduction: Chromium(III) compounds.
Substitution: New MOFs with different ligands.
Scientific Research Applications
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate involves its interaction with specific molecular targets and pathways:
Catalysis: The compound acts as a heterogeneous catalyst, providing active sites for chemical reactions.
Biological Activity: Chromium(III) ions interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation.
Comparison with Similar Compounds
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate can be compared with other similar compounds, such as:
Cobalt(II) terephthalate: Similar structure but different metal ion, leading to variations in catalytic activity and stability.
Iron(III) terephthalate: Another MOF with different metal ion, used in different catalytic and industrial applications.
Uniqueness
The uniqueness of this compound lies in its high stability, water tolerance, and versatile catalytic properties. These characteristics make it suitable for a wide range of applications in both scientific research and industry .
Properties
Molecular Formula |
C24H17Cr3O16 |
|---|---|
Molecular Weight |
717.4 g/mol |
IUPAC Name |
chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate |
InChI |
InChI=1S/3C8H6O4.3Cr.3H2O.O/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;3*1H2;/q;;;3*+3;;;;-2/p-7 |
InChI Key |
UALWHFIFJCQBLB-UHFFFAOYSA-G |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Cr+3].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)


